molecular formula C20H19FN2O2 B7691138 N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

Cat. No.: B7691138
M. Wt: 338.4 g/mol
InChI Key: RVOXCNQNOHXLIT-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the accumulation of amyloid-beta plaques in the brain. Additionally, it has been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to determine its optimal use in treating various conditions.

Future Directions

There are several future directions for research on N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. These include further investigation of its mechanism of action, exploring its potential use in treating neurological disorders, and developing more efficient synthesis methods. Additionally, more studies are needed to determine its safety and efficacy in humans.
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. However, further research is needed to fully understand its mechanism of action, optimize its use in treating various conditions, and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline, N-ethyl-4-fluorobenzamide, and paraformaldehyde in the presence of a catalyst. The resulting compound has a white crystalline appearance and a melting point of 183-186°C.

Scientific Research Applications

N-ethyl-4-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-ethyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-3-23(20(25)14-5-7-17(21)8-6-14)12-16-11-15-10-13(2)4-9-18(15)22-19(16)24/h4-11H,3,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOXCNQNOHXLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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